4-(3,5-Difluorobenzyl)piperidin-4-ol
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Overview
Description
4-(3,5-Difluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the piperidine ring at the 4-position, along with a hydroxyl group at the same position. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorobenzyl)piperidin-4-ol typically involves the reaction of 3,5-difluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or modified aromatic compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly as a precursor for the development of drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, piperidine derivatives have been shown to interact with the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol: The parent compound without the 3,5-difluorobenzyl group.
3,5-Difluorobenzylamine: A compound with a similar benzyl group but different core structure.
4-Benzylpiperidine: A compound with a benzyl group instead of the 3,5-difluorobenzyl group.
Uniqueness
4-(3,5-Difluorobenzyl)piperidin-4-ol is unique due to the presence of both the 3,5-difluorobenzyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2 |
InChI Key |
RPCNXWCLMNTPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
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